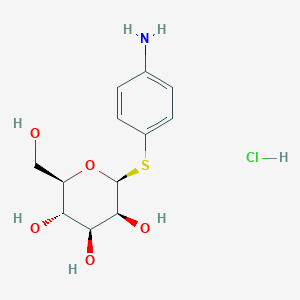

4-Aminophenyl b-D-thiomannopyranoside HCl

Descripción

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 4-aminophenyl β-D-thiomannopyranoside hydrochloride is characterized by several key structural elements that define its chemical identity and biological activity. The compound consists of a D-mannose sugar ring connected through a sulfur atom to a 4-aminophenyl group, with the hydrochloride salt form providing enhanced stability and solubility characteristics. The thioglycoside linkage fundamentally alters the electronic properties of the glycosidic bond compared to conventional oxygen-linked glycosides, resulting in increased stability against enzymatic hydrolysis and modified conformational preferences.

The stereochemical configuration at the anomeric center adopts the β-configuration, which positions the 4-aminophenyl group in an equatorial orientation relative to the mannose ring. This stereochemical arrangement is crucial for the compound's biological activity and binding properties with various carbohydrate-binding proteins. The D-mannose portion retains its characteristic configuration with hydroxyl groups positioned according to the standard mannose stereochemistry, featuring axial hydroxyl groups at carbon-2 and carbon-4, and equatorial hydroxyl groups at carbon-3 and carbon-6.

The 4-aminophenyl substituent provides both hydrophobic aromatic character and hydrophilic amino functionality, creating an amphiphilic molecule with distinct binding properties. The amino group can participate in hydrogen bonding interactions and can be protonated under physiological conditions, contributing to the compound's solubility profile and biological activity. The hydrochloride salt form enhances water solubility and provides a stable crystalline form suitable for characterization and storage.

Table 1: Key Structural Parameters of 4-Aminophenyl β-D-Thiomannopyranoside Hydrochloride

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₈ClNO₆S | |

| Molecular Weight | 307.73 g/mol | |

| Anomeric Configuration | β | |

| Glycosidic Linkage | Thio (C-S) | |

| Sugar Component | D-Mannose | |

| Aglycon | 4-Aminophenyl |

The sulfur atom in the thioglycoside linkage exhibits different bond lengths and angles compared to oxygen glycosides, with carbon-sulfur bonds being longer and more polarizable than carbon-oxygen bonds. This structural difference contributes to the increased chemical stability of thioglycosides against acid hydrolysis and enzymatic cleavage, making them valuable as stable analogs of natural glycosides. The electron-rich nature of the sulfur atom also influences the electronic distribution around the anomeric center, affecting both the chemical reactivity and conformational preferences of the molecule.

Propiedades

IUPAC Name |

(2S,3S,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S.ClH/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12;/h1-4,8-12,14-17H,5,13H2;1H/t8-,9-,10+,11+,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAFWLFFBCRHQI-ZYVSMTKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210049-19-7 | |

| Record name | β-D-Mannopyranoside, 4-aminophenyl 1-thio-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210049-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mecanismo De Acción

Target of Action

The primary targets of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride are currently under investigation. , suggesting that it may interact with proteins or enzymes that are crucial for the survival and replication of these microorganisms.

Mode of Action

The exact mode of action of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride , it is likely that the compound interferes with essential biological processes in bacteria and viruses, thereby inhibiting their growth or killing them outright.

Biochemical Pathways

The biochemical pathways affected by 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride , it may disrupt key metabolic or replication pathways in these organisms, leading to their death or growth inhibition.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride , leading to their death or growth inhibition.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity.

Actividad Biológica

4-Aminophenyl β-D-thiomannopyranoside hydrochloride (4-APTM HCl) is a synthetic compound with significant potential in biochemical research and therapeutic applications. It is primarily recognized as a glycosylation agent, facilitating the synthesis of complex carbohydrates, which are crucial for various biological processes. This article explores the biological activity of 4-APTM HCl, focusing on its mechanisms of action, applications, and relevant research findings.

4-APTM HCl has the molecular formula C12H18ClNO5S and is characterized by an amino group attached to a phenyl ring and a thiomannopyranoside structure. Its unique chemical properties enable it to participate in various reactions, including nucleophilic substitution and glycosylation, making it a valuable tool in organic chemistry and biochemistry.

Structural Features

| Property | Details |

|---|---|

| Molecular Formula | C12H18ClNO5S |

| Molecular Weight | 305.79 g/mol |

| Functional Groups | Amino group, thiomannopyranoside |

| Solubility | Soluble in water |

4-APTM HCl acts primarily as a glycosylation agent, influencing enzyme activity and carbohydrate synthesis. The amino group on the phenyl ring allows it to participate in electrophilic aromatic substitution, while the thiomannopyranoside structure serves as a donor in glycosylation reactions. These interactions are essential for understanding various biological processes, including cell signaling and recognition.

Applications in Research

- Carbohydrate Synthesis : 4-APTM HCl is employed in synthesizing oligosaccharides and polysaccharides, which are vital for cellular communication.

- Antibiotic Resistance Studies : Research indicates that it can help investigate mechanisms of fluoroquinolone resistance in bacteria by modifying bacterial cell walls.

- Enzyme Activity Modulation : The compound's ability to alter glycosylation patterns on proteins may affect their function and stability, making it crucial for studies on enzyme regulation.

Study on Antibiotic Resistance

A study demonstrated that incorporating 4-APTM HCl into bacterial cultures provided insights into fluoroquinolone resistance mechanisms. By analyzing changes in cell wall composition, researchers were able to identify potential pathways for developing new antibiotics.

Glycosylation Patterns in Proteins

Another research project focused on how 4-APTM HCl influences glycosylation patterns in specific proteins involved in immune responses. The findings suggested that modifying these patterns could enhance therapeutic efficacy against certain diseases.

Comparative Analysis with Similar Compounds

The biological activity of 4-APTM HCl can be compared with other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Aminophenyl β-D-mannopyranoside HCl | Similar phenolic structure | Lacks sulfur atom; different biological activity |

| 4-Nitrophenyl β-D-thiomannopyranoside | Contains a nitro group instead of an amino group | Different reactivity profile |

| Phenyl β-D-glucopyranoside | Contains a glucose moiety | More common in natural products |

The structural uniqueness of 4-APTM HCl allows for targeted biochemical interactions not present in these similar compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₈ClN₁O₆

- Molecular Weight : 307.73 g/mol

- Chemical Structure : The compound features a β-D-thiomannopyranoside moiety linked to an aminophenyl group, which is crucial for its biological activity and interaction with various biological targets .

Glycosylation Studies

4-Aminophenyl β-D-thiomannopyranoside hydrochloride serves as a substrate in glycosylation reactions. Its structure allows it to mimic natural glycosides, making it useful for studying enzyme specificity and activity in glycosyltransferases. Researchers have utilized this compound to investigate the mechanisms of glycosylation in various biological systems, including bacteria and eukaryotic cells.

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for certain glycosidases. By inhibiting these enzymes, researchers can better understand their roles in metabolic pathways and disease states. For instance, the inhibition of specific glycosidases has implications in cancer research, where altered glycosylation patterns are often observed.

Chemical Probes in Glycoscience

The compound is also used as a chemical probe to study carbohydrate-binding proteins (lectins). Its ability to interact with lectins allows researchers to map carbohydrate-protein interactions, which are critical in cell signaling and pathogen recognition.

Antiviral Activity

Recent studies have indicated that derivatives of 4-Aminophenyl β-D-thiomannopyranoside hydrochloride exhibit antiviral properties. Research has focused on its potential as a lead compound for developing antiviral drugs targeting specific viral enzymes involved in replication.

Anticancer Research

The compound has shown promise in anticancer applications by modulating glycosylation patterns that influence tumor growth and metastasis. Investigations into its effects on cancer cell lines have revealed alterations in cell adhesion and migration, suggesting its potential role in cancer therapeutics.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Glycosyltransferases | Substrate for enzyme activity | Demonstrated specificity of glycosyltransferases towards the compound, enhancing understanding of enzyme mechanisms. |

| Antiviral Screening | Potential antiviral agent | Identified significant inhibition of viral replication in vitro, suggesting further exploration for drug development. |

| Cancer Cell Line Analysis | Modulation of cell behavior | Showed altered adhesion and migration patterns in cancer cells treated with the compound, indicating potential therapeutic implications. |

Comparación Con Compuestos Similares

4-Nitrophenyl β-D-Thiomannopyranoside (CAS: 55385-51-8)

- Structure: Differs by substitution of the amino group with a nitro group.

- Molecular Formula: C₁₂H₁₅NO₆S; Molecular Weight: 301.32 g/mol .

- Key Properties: The nitro group acts as a chromogenic leaving group, enabling colorimetric detection in enzymatic assays (e.g., β-mannosidase activity) . Higher stability in aqueous buffers compared to O-glycosides but lacks conjugation utility due to the absence of an amino group.

- Applications : Primarily used in kinetic studies and high-throughput screening .

4-Aminobenzyl β-D-Thiogalactopyranoside (CAS: Not specified)

- Structure: Features a β-D-galactopyranose ring and a benzyl linker instead of a direct phenyl-mannose bond.

- Molecular Formula: C₁₃H₁₉NO₅S; Molecular Weight: 301.36 g/mol .

- Key Properties: The galactose moiety alters binding specificity (e.g., targets galectin-1 instead of mannose-binding lectins) .

- Applications : Investigated in cancer research for galectin inhibition and drug delivery systems .

4-Aminophenyl α-D-Mannopyranoside (CAS: 34213-86-0)

1,2,3,4-Tetra-O-Benzyl-α-D-Mannopyranoside (CAS: 74160-60-4)

- Structure: Benzyl-protected α-D-mannopyranoside.

- Molecular Formula: C₁₂H₁₈NO₉P; Molecular Weight: 351.25 g/mol .

- Key Properties: Benzyl groups block hydroxyls, rendering the compound lipophilic and suitable for organic-phase reactions . Lacks the amino or nitro functional groups, limiting its use in conjugation or detection assays.

- Applications : Intermediate in synthetic glycosylation protocols .

Comparative Data Table

Métodos De Preparación

Thioglycoside Formation

- Starting Materials: β-D-mannopyranose derivatives and 4-aminophenyl thiol or related sulfur nucleophiles.

- Method: The thioglycosidic bond is formed by nucleophilic substitution at the anomeric center of a suitably activated mannopyranose derivative (e.g., anomeric halide or trichloroacetimidate) with 4-aminophenyl thiol.

- Catalysts and Conditions: Commonly, Lewis acids or phase-transfer catalysts are used to promote the coupling under mild conditions to preserve the β-configuration.

- Reaction Medium: Aprotic solvents such as dichloromethane or acetonitrile are preferred to maintain reactivity and selectivity.

This method ensures high β-selectivity due to neighboring group participation from hydroxyl groups on the sugar ring.

Protection and Deprotection Strategies

- Hydroxyl groups on the sugar are often protected with acetyl or benzyl groups to prevent side reactions.

- After thioglycoside formation, deprotection is achieved by mild hydrolysis or hydrogenolysis, depending on protecting groups.

- The free 4-aminophenyl group is then converted to the hydrochloride salt by treatment with aqueous HCl.

Industrial and Laboratory Scale Synthesis Insights

While direct literature on 4-Aminophenyl β-D-thiomannopyranoside HCl is limited, related compounds such as 4-Aminophenyl β-D-mannopyranoside and 4-(4-aminophenyl)morpholin-3-one provide methodological parallels:

- Oxidation and Catalysis: Oxoammonium-catalyzed oxidation using TEMPO radicals and hypochlorite salts can be used for intermediate oxidation steps in related syntheses, ensuring environmentally friendly conditions without heavy metals or corrosive reagents.

- Avoidance of Hazardous Reagents: Modern methods avoid nitration and use of acyl chlorides or chromium trioxide, favoring safer reagents and solvents such as ethanol and water.

- Hydrogenation: Reduction of nitro intermediates to amines is typically performed using palladium on carbon catalysts under hydrogen atmosphere in ethanol or methanol.

Representative Data Table for Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Activation of sugar | Anomeric halide or trichloroacetimidate | Ensures good leaving group for substitution |

| Thioglycosidic bond formation | 4-Aminophenyl thiol, Lewis acid catalyst, aprotic solvent (e.g., CH2Cl2) | β-selectivity favored by neighboring group participation |

| Protection of hydroxyls | Acetylation or benzylation | Protects sugar hydroxyls during coupling |

| Deprotection | Mild hydrolysis or hydrogenolysis | Removes protecting groups without damaging thioglycoside |

| Conversion to HCl salt | Treatment with aqueous HCl | Stabilizes amine as hydrochloride salt |

Research Findings and Notes

- Stereoselectivity: The β-configuration is maintained throughout synthesis by careful choice of protecting groups and reaction conditions.

- Yield and Purity: Optimized conditions yield high purity products suitable for biochemical applications; yields vary depending on scale and method but are generally above 50% after purification.

- Environmental Considerations: Recent advances emphasize eco-friendly solvents and catalysts, avoiding heavy metals and hazardous reagents.

- Analytical Confirmation: Characterization is performed by NMR, mass spectrometry, and melting point analysis (melting point ~200-220°C dec. for the hydrochloride).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Aminophenyl β-D-thiomannopyranoside HCl, and how can its purity be validated?

- Synthesis : Use regioselective thioglycosylation under inert conditions (e.g., nitrogen atmosphere) to attach the 4-aminophenyl group to the β-D-thiomannopyranoside backbone. Protect the amine group during synthesis using tert-butoxycarbonyl (Boc) to prevent side reactions .

- Characterization : Validate purity via reversed-phase HPLC with UV detection (λ = 254 nm) and confirm structural integrity using - and -NMR spectroscopy. Compare retention times and spectral data with reference standards .

Q. Which analytical techniques are critical for assessing the stability of 4-Aminophenyl β-D-thiomannopyranoside HCl under varying pH and temperature conditions?

- Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor thermal degradation. For pH stability, employ UV-Vis spectrophotometry to track absorbance changes in buffered solutions (pH 3–9) over time. Include mass spectrometry (LC-MS) to identify degradation byproducts .

Q. How can researchers optimize solubility for in vitro assays involving this compound?

- Test solubility in aqueous buffers (e.g., PBS, Tris-HCl) with co-solvents like DMSO (≤1% v/v) or cyclodextrins. Use dynamic light scattering (DLS) to confirm absence of aggregation. For hydrophobic environments, employ micellar solubilization with surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. How should conflicting data on the compound’s enzyme inhibition efficacy (e.g., α-mannosidase) be resolved?

- Replicate assays under standardized conditions (e.g., fixed substrate concentration, ionic strength). Perform kinetic analyses (Michaelis-Menten plots) to compare inhibition constants () across studies. Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out assay-specific artifacts .

Q. What experimental designs are recommended to investigate the compound’s role in modulating cell-surface glycan interactions?

- Use fluorescence-labeled derivatives (e.g., FITC conjugation at the amine group) for live-cell imaging. Combine surface plasmon resonance (SPR) to quantify binding affinity with glycan arrays to map specificity. Include knockouts (e.g., CRISPR-Cas9 glycan-related genes) to isolate mechanistic pathways .

Q. How can researchers address discrepancies in reported cytotoxicity thresholds across cell lines?

- Standardize cell culture conditions (passage number, serum concentration) and viability assays (e.g., MTT vs. ATP luminescence). Perform transcriptomic profiling to identify cell-line-specific metabolic pathways affecting sensitivity. Use high-content screening (HCS) to correlate cytotoxicity with subcellular localization .

Q. What strategies are effective for integrating this compound into a theoretical framework for glycobiology research?

- Link its structural features (e.g., thioglycosidic bond stability, aminophenyl reactivity) to glycosylation theories, such as lectin-mediated signaling or glycan editing. Design hypothesis-driven experiments (e.g., mutagenesis of target lectins) to test mechanistic predictions .

Methodological Considerations

- Data Contradictions : Always include internal controls (e.g., wild-type vs. mutant enzymes) and validate findings with orthogonal methods (e.g., enzymatic assays + molecular docking simulations) .

- Theoretical Alignment : Ground experimental designs in established glycobiology models (e.g., "lock-and-key" lectin binding) while exploring novel interactions via computational chemistry tools (e.g., molecular dynamics simulations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.